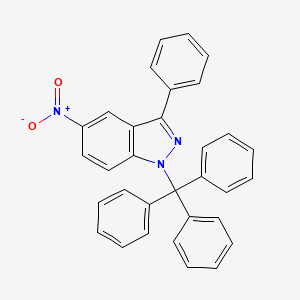

1-tert-butyl 2-ethyl 5-methyl-1H-indole-1,2-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

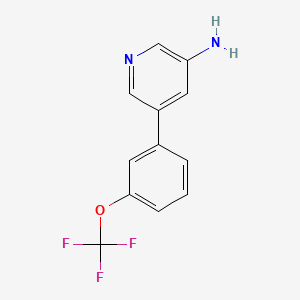

“1-tert-butyl 2-ethyl 5-methyl-1H-indole-1,2-dicarboxylate” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have various biologically vital properties .

Molecular Structure Analysis

The molecular formula of “1-tert-butyl 2-ethyl 5-methyl-1H-indole-1,2-dicarboxylate” is C17H21NO4 . The average mass is 303.353 Da and the monoisotopic mass is 303.147064 Da .Chemical Reactions Analysis

Indole derivatives are often used as reactants in the preparation of various compounds. For example, they can be used in the preparation of substituted dihydroindole derivatives via palladium-catalyzed stereoselective carboaminoxylation reactions .Aplicaciones Científicas De Investigación

Environmental Behavior and Fate of Ethers

Biodegradation and Environmental Fate of Ethers : A review focused on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater highlights the aerobic and anaerobic biodegradation pathways of ETBE and similar oxygenates, identifying microorganisms capable of degrading these compounds. Such studies are crucial for understanding the environmental impact of ether compounds and developing bioremediation strategies (Thornton et al., 2020).

Adsorption Studies for Removal from Environment : Research on the adsorption of methyl tert-butyl ether (MTBE) from the environment using various adsorbents offers insights into methods for removing ethers from water, which could be relevant for compounds with similar properties. This review summarizes adsorption feasibility and efficiency, providing a basis for future research on environmental remediation (Vakili et al., 2017).

Synthesis and Chemical Modification

- Indole Synthesis : A review on indole synthesis methods, including classifications and strategies for preparing indoles, may offer insights into synthesizing compounds like "1-tert-butyl 2-ethyl 5-methyl-1H-indole-1,2-dicarboxylate." Understanding various synthetic routes provides a foundation for designing efficient synthesis of complex indole derivatives (Taber & Tirunahari, 2011).

Direcciones Futuras

Propiedades

IUPAC Name |

1-O-tert-butyl 2-O-ethyl 5-methylindole-1,2-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4/c1-6-21-15(19)14-10-12-9-11(2)7-8-13(12)18(14)16(20)22-17(3,4)5/h7-10H,6H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTUBBFJXLFYUAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80721387 |

Source

|

| Record name | 1-tert-Butyl 2-ethyl 5-methyl-1H-indole-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80721387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-tert-butyl 2-ethyl 5-methyl-1H-indole-1,2-dicarboxylate | |

CAS RN |

1233086-44-6 |

Source

|

| Record name | 1-tert-Butyl 2-ethyl 5-methyl-1H-indole-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80721387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.